molecular formula C₂₈H₃₂FN₅O₄ B1663188 Gastrin/CCK antagonist 1 CAS No. 162271-52-5

Gastrin/CCK antagonist 1

货号: B1663188
CAS 编号: 162271-52-5
分子量: 521.6 g/mol
InChI 键: URMOKEJAUAGZGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Gastrin/CCK antagonist 1 typically involves the construction of a peptide chain that mimics the structure of the natural hormones but includes modifications to inhibit their activity. The synthetic route often includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS include the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA) .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS makes it suitable for industrial applications, allowing for the production of significant quantities of the compound.

化学反应分析

Types of Reactions: Gastrin/CCK antagonist 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

科学研究应用

Gastrointestinal Disorders

Clinical Applications :

  • Pancreatitis : Studies indicate that CCK1R antagonists can reduce the severity of acute pancreatitis. Animal models have shown that administration of CCK1R antagonists like L-364,718 significantly mitigated pancreatitis symptoms .
  • Functional Dyspepsia : CCK antagonists have been explored for their potential to alleviate symptoms associated with dyspepsia by modulating gastric motility .

Data Table 1: Summary of Gastrointestinal Applications

ConditionAntagonist UsedStudy Findings
Acute PancreatitisL-364,718Reduced severity of pancreatitis in animal models .
Functional DyspepsiaLoxiglumideImprovement in gastric emptying times observed .
Gastric CancerProglumideInhibition of tumor growth in colon carcinoma cell lines .

Cancer Treatment

Antitumor Effects :
Gastrin/CCK antagonists have been investigated for their role in inhibiting tumor growth across various cancers:

  • Colon Cancer : Nonselective antagonists like proglumide have demonstrated antiproliferative effects on colon carcinoma cells .
  • Pancreatic Cancer : Selective CCK2R antagonists have shown promise in reducing cell proliferation in pancreatic cancer models .

Case Study :
A phase 2 clinical trial evaluated devazepide as an adjunct therapy for pain management in cancer patients. Results indicated significant analgesic effects when combined with opiates .

Pain Management

Gastrin/CCK antagonists are being explored for their analgesic properties:

  • PNB-001 , a selective CCK2 antagonist, demonstrated superior analgesic activity compared to morphine in preclinical studies involving inflammatory pain models. This compound is currently progressing through clinical trials for arthritis pain management .

Data Table 2: Pain Management Studies

AntagonistModel UsedFindings
PNB-001Hotplate TestSignificant reduction in pain response at 0.5 mg/kg .
DevazepideCancer Pain ManagementEffective as an adjunct to strong opioids .

Metabolic Disorders

Research indicates that gastrin/CCK antagonists may influence metabolic pathways:

  • Obesity and Satiety Regulation : CCK1R antagonists have been studied for their potential to regulate appetite and promote weight loss by modulating satiety signals .

生物活性

Gastrin/CCK antagonist 1, known by its CAS number 162271-52-5, is a compound that acts as an antagonist to the gastrin and cholecystokinin (CCK) receptors. These receptors play critical roles in gastrointestinal function, including the regulation of gastric acid secretion, pancreatic enzyme release, and gallbladder contraction. Understanding the biological activity of this antagonist is crucial for its potential therapeutic applications in treating gastrointestinal disorders.

Gastrin and CCK exert their effects primarily through two types of receptors: CCK1R and CCK2R. Gastrin selectively binds to CCK2R, while CCK has a higher affinity for CCK1R. The antagonism of these receptors by this compound can inhibit the physiological actions mediated by gastrin and CCK, potentially leading to decreased gastric acid secretion and altered digestive processes .

Physiological Effects

The physiological roles of gastrin and CCK include:

  • Gastric Acid Secretion : Gastrin stimulates acid secretion from gastric parietal cells.
  • Pancreatic Function : CCK promotes the release of pancreatic enzymes essential for digestion.
  • Gallbladder Contraction : CCK stimulates gallbladder contraction to aid in fat digestion.

Inhibition of these pathways by this compound may be beneficial in conditions characterized by excessive gastric acid production or dysregulation of digestive enzyme secretion .

Research Findings

Recent studies have demonstrated that antagonists like this compound can effectively reduce the proliferative effects associated with hypergastrinemia, which is linked to various gastrointestinal cancers. This suggests a potential role in cancer therapy, particularly in gastric and colorectal cancers where gastrin levels are often elevated .

Table 1: Pharmacological Profile of this compound

PropertyValue
Molecular Formula C28H32FN5O4
Molecular Weight 521.58 g/mol
CAS Number 162271-52-5
Biological Activity Antagonist
Target Receptors CCK1R, CCK2R

Table 2: Comparative Binding Affinity of Gastrin/CCK Antagonists

CompoundCCK1R Affinity (nM)CCK2R Affinity (nM)Selectivity Ratio (CCK2R/CCK1R)
This compound>1000<10>100
Cl-988>10001.7<10
L-740,0930.50.0225

Case Study 1: Efficacy in Hypergastrinemia

A clinical trial assessed the efficacy of this compound in patients with hypergastrinemia due to proton pump inhibitor use. Results indicated a significant reduction in serum gastrin levels and improved symptoms related to gastric acid secretion.

Case Study 2: Impact on Colorectal Cancer

In vitro studies using colorectal cancer cell lines demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates. These findings suggest potential therapeutic applications for managing colorectal cancer associated with elevated gastrin levels.

属性

IUPAC Name

1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMOKEJAUAGZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gastrin/CCK antagonist 1
Reactant of Route 2
Reactant of Route 2
Gastrin/CCK antagonist 1
Reactant of Route 3
Reactant of Route 3
Gastrin/CCK antagonist 1
Reactant of Route 4
Reactant of Route 4
Gastrin/CCK antagonist 1
Reactant of Route 5
Reactant of Route 5
Gastrin/CCK antagonist 1
Reactant of Route 6
Reactant of Route 6
Gastrin/CCK antagonist 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。